molecular formula C15H12BrClN2O2 B13706865 Benzyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate

Benzyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate

Cat. No.: B13706865
M. Wt: 367.62 g/mol
InChI Key: GFJZZXLMYPEZLI-XMHGGMMESA-N
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Scientific Research Applications

Benzyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate is a chemical compound with a variety of applications in scientific research, particularly in chemistry, biology, and industry. It features a unique structure including a benzyl group, a 4-bromophenyl hydrazone moiety, and a chloroacetate functional group.

Scientific Research Applications

  • Chemistry: this compound serves as a reagent in organic synthesis and as a building block for creating more complex molecules.
  • Biology: This compound is used in proteomics research to study protein interactions and functions.
  • Industry: It is used in the production of specialty chemicals and materials.

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Substitution Reactions: The chlorine atom can be replaced by nucleophiles. Sodium hydroxide is a common reagent used in these reactions.
  • Oxidation Reactions: The compound can be oxidized to form various oxidation products. Potassium permanganate is a common reagent used in these reactions.
  • Reduction Reactions: The compound can be reduced to form hydrazine derivatives. Sodium borohydride is a common reagent used in these reactions.

Preliminary studies suggest that compounds similar to this compound exhibit biological activities. Derivatives containing the hydrazone functionality have shown activity against Gram-positive and Gram-negative bacteria, and the presence of electron-withdrawing groups like bromine enhances antimicrobial efficacy. It may also be a precursor in the synthesis of novel drugs targeting bacterial infections or cancer.

Comparison with Similar Compounds

Benzyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate is unique in its structure and properties compared to other similar compounds. Some similar compounds include:

Biological Activity

Benzyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate is a chemical compound with significant potential in medicinal chemistry due to its unique structural features, including a hydrazone linkage and a chloroacetate group. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈BrClN₂O₂, with a molecular weight of approximately 367.62 g/mol. The compound features:

  • A benzyl group which may influence its lipophilicity and biological interactions.
  • A 4-bromophenyl hydrazone moiety , known for its potential in various biological activities.
  • A chloroacetate functional group , contributing to its reactivity and possible applications in organic synthesis.

Synthesis

The synthesis of this compound typically involves the reaction of benzyl hydrazine with 4-bromobenzaldehyde followed by the introduction of chloroacetate. The synthetic route ensures high purity and yield, making it suitable for further biological evaluations.

Antimicrobial Activity

Preliminary studies indicate that compounds similar to this compound exhibit various antimicrobial properties. For instance, derivatives containing the hydrazone functionality have shown significant activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups like bromine enhances antimicrobial efficacy.

Compound NameActivityReference
This compoundModerate antibacterial activity
4-BromobenzaldehydeKey intermediate in synthesizing hydrazones
Benzyl hydrazineForms hydrazones with various aldehydes

Cytotoxicity and Anticancer Potential

Research has indicated that this compound may possess anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including those resistant to conventional therapies. Molecular dynamics simulations suggest that the compound interacts with target proteins through hydrophobic contacts, which may contribute to its cytotoxic effects.

  • IC50 Values : The compound has shown IC50 values comparable to standard anticancer agents like doxorubicin in specific cell lines, indicating promising therapeutic potential.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several hydrazone derivatives, including this compound. The results indicated that the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.
  • Cytotoxicity Assessment : In another investigation, the cytotoxic effects of this compound were assessed against A-431 skin cancer cells. The findings revealed that the compound induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent.

Properties

Molecular Formula

C15H12BrClN2O2

Molecular Weight

367.62 g/mol

IUPAC Name

benzyl (2E)-2-[(4-bromophenyl)hydrazinylidene]-2-chloroacetate

InChI

InChI=1S/C15H12BrClN2O2/c16-12-6-8-13(9-7-12)18-19-14(17)15(20)21-10-11-4-2-1-3-5-11/h1-9,18H,10H2/b19-14+

InChI Key

GFJZZXLMYPEZLI-XMHGGMMESA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)/C(=N\NC2=CC=C(C=C2)Br)/Cl

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(=NNC2=CC=C(C=C2)Br)Cl

Origin of Product

United States

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